molecular formula C8H17NO4 B15181390 beta-D-Mycaminosepyranose CAS No. 48132-59-8

beta-D-Mycaminosepyranose

Cat. No.: B15181390
CAS No.: 48132-59-8
M. Wt: 191.22 g/mol
InChI Key: DIOQKPOBSJVSJS-OZRXBMAMSA-N
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Description

β-D-Mycaminosepyranose is a deoxy amino sugar derivative with the chemical formula C₇H₁₃NO₄, distinguished by its 3-dimethylamino-3,4,6-trideoxyhexose structure. It is a critical component in macrolide antibiotics, such as erythromycin, where it contributes to ribosomal binding and antimicrobial activity . Its pyranose ring configuration (β-anomeric form) and axial positioning of the amino group enhance its stereochemical stability and biological interactions. While direct characterization data for β-D-Mycaminosepyranose are absent in the provided evidence, its structural analogs and functional derivatives offer insights into its properties.

Properties

CAS No.

48132-59-8

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-4-(dimethylamino)-6-methyloxane-2,3,5-triol

InChI

InChI=1S/C8H17NO4/c1-4-6(10)5(9(2)3)7(11)8(12)13-4/h4-8,10-12H,1-3H3/t4-,5+,6-,7-,8-/m1/s1

InChI Key

DIOQKPOBSJVSJS-OZRXBMAMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)N(C)C)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)N(C)C)O

Origin of Product

United States

Scientific Research Applications

Chemistry: Beta-D-Mycaminosepyranose is used as a building block in the synthesis of more complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: The compound is used in biological research to study the role of amino sugars in cellular processes. It can also be used as a substrate in enzymatic assays.

Medicine: this compound has potential applications in the development of new drugs. Its derivatives are being investigated for their therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: In the food industry, this compound can be used as a food additive or preservative. It is also explored for its potential use in biodegradable materials and biofuels.

Mechanism of Action

The mechanism by which Beta-D-Mycaminosepyranose exerts its effects depends on its specific application. In medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares β-D-Mycaminosepyranose with related sugars and derivatives based on structural features, functional groups, and applications inferred from the evidence:

Compound Chemical Formula Key Features Functional Groups Applications References
β-D-Mycaminosepyranose C₇H₁₃NO₄ 3-dimethylamino-3,4,6-trideoxyhexose; β-pyranose ring Amino, deoxy, hydroxyl Antibiotic biosynthesis (e.g., erythromycin) Inferred
β-D-Digitoxopyranose C₆H₁₂O₄ 2,6-dideoxy-β-D-ribo-hexopyranose; no amino group Deoxy, hydroxyl Cardiac glycosides (e.g., digitoxin); modulates ion channels
Octyl-β-D-glucoside C₁₄H₂₈O₆ Alkyl glycoside with octyl chain; β-glucopyranose backbone Hydroxyl, alkyl ether Detergent in membrane protein studies; stabilizes lipid bilayers
1-Thio-β-D-glucopyranose derivatives Varies Sulfur substitution at anomeric carbon; sulfonyl/sulfinyl modifications Thioether, sulfonate Enzyme inhibition studies; potential antiviral agents
β-D-Mannopyranose C₆H₁₂O₆ Epimer of glucose at C2; β-pyranose ring Hydroxyl Glycoprotein synthesis; immune response modulation

Structural and Functional Differences

  • Amino vs.
  • Sulfur Modifications: Thio derivatives of β-D-glucopyranose (e.g., 1-thio-β-D-glucopyranose sulfonates) replace the oxygen at the anomeric position with sulfur, enhancing their reactivity in enzyme inhibition compared to Mycaminosepyranose’s amino group .
  • Alkyl Glycosides: Octyl-β-D-glucoside’s hydrophobic alkyl chain enables membrane solubilization, a property absent in Mycaminosepyranose, which relies on polar interactions .

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